1,2-Bis(chlorodimethylsilyl)ethane is an organosilicon compound with the molecular formula C6H16Cl2Si2. It is a colorless liquid at room temperature and is known for its unique structure, which consists of a central ethane chain (C2H4) flanked by two chlorodimethylsilyl groups (Si(CH3)2Cl) at each end. This compound is also referred to as 1,1,4,4-tetramethyl-1,4-dichloro-disilethylene and has a molecular weight of 215.27 g/mol. Its melting point ranges from 35 to 38 °C and its boiling point is approximately 198 °C .
1,2-Bis(chlorodimethylsilyl)ethane finds application in organic synthesis as a protecting group for primary amines. Due to the ease of introduction and removal of the dimethylsilyl chloride group, it serves as a temporary protection strategy for the amine functionality, allowing for further manipulation of the molecule without affecting the amine. The silylation reaction is typically performed under mild conditions with the corresponding amine and 1,2-Bis(chlorodimethylsilyl)ethane in the presence of a base []. The removal of the protecting group can be achieved through acidic hydrolysis or with fluoride sources [].
,2-Bis(chlorodimethylsilyl)ethane is used as an additive in silicone-based materials to enhance their properties. When incorporated into polymers, it acts as a non-functional dipodal silane, improving various aspects of the material. Here's how it benefits the material properties:
These reactions highlight its role as an electrophilic silylating agent and its utility in organic synthesis.
1,2-Bis(chlorodimethylsilyl)ethane primarily interacts with primary amines, forming protective adducts that shield the amine group from further reactions. This property is particularly valuable in the synthesis of pharmaceuticals where selective reactivity is necessary. The compound's mechanism of action involves rapid reaction with moisture and protic solvents, influencing its pharmacokinetics and efficacy in biological systems.
The synthesis of 1,2-Bis(chlorodimethylsilyl)ethane can be achieved through multiple methods:
These methods emphasize the versatility of 1,2-Bis(chlorodimethylsilyl)ethane as a reagent in organic synthesis.
1,2-Bis(chlorodimethylsilyl)ethane has diverse applications across various fields:
Studies have shown that 1,2-Bis(chlorodimethylsilyl)ethane interacts effectively with primary amines to form stable adducts. This interaction not only protects the amines but also facilitates further chemical transformations. The compound's reactivity with moisture indicates that environmental conditions can significantly influence its stability and effectiveness in various applications.
Several compounds exhibit structural or functional similarities to 1,2-Bis(chlorodimethylsilyl)ethane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Bis(chlorodimethylsilyl)propane | C6H16Cl2Si2 | Contains a propane linker instead of ethane |
Dimethylchlorosilane | C2H6ClSi | Simpler structure; used as a precursor for silylation |
Ethylenebis[chlorodimethylsilane] | C6H16Cl2Si2 | Similar structure but used differently in applications |
Tetramethyldichlorodisilethylene | C6H16Cl2Si2 | Alternative name; emphasizes different aspects of structure |
These compounds share similar functionalities but differ in their structural configurations or specific applications.
Corrosive